Propan-2-yl {[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate
Description
Propan-2-yl {[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is a synthetic 1,3,4-oxadiazole derivative characterized by a 4-nitrophenyl substituent at position 5 of the oxadiazole ring and a sulfanyl-linked propan-2-yl acetate group at position 2. The propan-2-yl ester moiety may improve lipophilicity, affecting bioavailability and metabolic stability compared to amide analogs.
For instance, ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate () shares a similar ester-linked sulfanyl-acetate group but lacks the nitro substituent .
Properties
IUPAC Name |
propan-2-yl 2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5S/c1-8(2)20-11(17)7-22-13-15-14-12(21-13)9-3-5-10(6-4-9)16(18)19/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKVQEDXDIYWLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl {[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate typically involves the reaction of 4-nitrobenzoic acid hydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with isopropyl chloroacetate in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl {[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
Propan-2-yl {[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer activities.
Agriculture: It can be used as a precursor for the synthesis of agrochemicals.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Propan-2-yl {[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The oxadiazole ring can also participate in binding interactions with proteins, affecting their function.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected 1,3,4-Oxadiazole Derivatives
Key Observations:
- Electron-Withdrawing Groups (EWGs): The 4-nitrophenyl group in the target compound likely enhances oxidative stability and electrophilicity compared to phenyl () or 2-fluorophenyl () substituents. This may improve interactions with biological targets (e.g., enzymes or receptors) .
- Ester vs. Amide Linkages: The propan-2-yl ester in the target compound contrasts with amide derivatives (e.g., 7c, 8q).
- Molecular Weight and Lipophilicity: The target compound (MW ~339) is smaller than indole-containing derivatives (e.g., 8q, MW 428.5), which may influence membrane permeability and pharmacokinetics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Propan-2-yl {[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves:
Hydrazide Formation : Reacting 4-nitrophenyl-substituted carboxylic acid hydrazides with carbon disulfide (CS₂) under basic conditions (e.g., KOH) to form 1,3,4-oxadiazole-2-thiones .
Sulfanyl Acetate Coupling : Reacting the thione intermediate with propan-2-yl bromoacetate in anhydrous acetone or acetonitrile, using triethylamine (TEA) as a base .
Purification : Column chromatography or recrystallization to isolate the final product.
- Critical Factors :
- The electron-withdrawing nitro group may slow cyclization; elevated temperatures (80–100°C) and prolonged reflux are often required .
- Solvent choice (e.g., ethanol vs. DMF) impacts reaction kinetics and purity .
Q. How can researchers confirm the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify sulfanyl linkage, ester group, and nitro-phenyl substitution patterns .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Use SHELXL or similar programs to resolve crystal structures, particularly for studying intermolecular interactions influenced by the nitro group .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Recommended Assays :
- Enzyme Inhibition : Test against α-glucosidase, butyrylcholinesterase (BChE), and lipoxygenase (LOX) using spectrophotometric methods .
- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Controls : Include standards like acarbose (α-glucosidase) and baicalein (LOX) for activity comparison .
Advanced Research Questions
Q. How does the 4-nitrophenyl group influence electronic properties and reactivity compared to analogs (e.g., 4-methylphenyl)?
- Electronic Effects :
- The nitro group enhances electrophilicity at the oxadiazole ring, facilitating nucleophilic substitutions (e.g., SNAr reactions) .
- Computational studies (DFT) reveal reduced electron density at the oxadiazole sulfur, potentially altering binding interactions with biological targets .
- Comparative Data :
- 4-Nitrophenyl derivatives show higher LOX inhibition (IC₅₀ ~99 µM) vs. methylphenyl analogs (IC₅₀ ~250 µM) due to stronger electron-withdrawing effects .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Case Example : Discrepancies in α-glucosidase inhibition may arise from:
- Assay Variability : Differences in substrate concentration (e.g., pNPG vs. maltose) or pH .
- Structural Nuances : Minor substituent changes (e.g., nitro vs. methoxy groups) drastically alter binding to enzyme active sites .
- Resolution : Validate results using orthogonal assays (e.g., isothermal titration calorimetry) and molecular docking to identify key interactions .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s therapeutic potential?
- SAR Design :
Nitro Group Modification : Reduce nitro to amine (-NH₂) for prodrug activation or enhance solubility .
Ester Hydrolysis : Replace propan-2-yl with hydrolytically stable groups (e.g., tert-butyl) to prolong half-life .
- Screening : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) and assess cytotoxicity via MTT assays .
Q. What computational tools predict binding modes with biological targets?
- Methods :
- Molecular Docking (AutoDock Vina) : Simulate interactions with LOX or BChE active sites; prioritize compounds with strong hydrogen bonding to nitro oxygen .
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond acceptors to correlate structure with enzyme inhibition .
Methodological Considerations Table
| Aspect | Key Parameters | References |
|---|---|---|
| Synthesis Yield | 60–75% (optimized via reflux in acetonitrile with TEA) | |
| LOX Inhibition | IC₅₀ = 99.30 ± 2.89 µM (vs. baicalein IC₅₀ = 22.4 ± 1.30 µM) | |
| α-Glucosidase Inhibition | IC₅₀ = 49.71 ± 0.19 µM (vs. acarbose IC₅₀ = 38.25 ± 0.12 µM) | |
| Computational Validation | Docking scores (AutoDock): -9.2 kcal/mol (LOX), -8.7 kcal/mol (BChE) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
